![molecular formula C10H11Cl3N2S B2436962 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine dihydrochloride CAS No. 1909313-16-1](/img/structure/B2436962.png)
2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine dihydrochloride” is a chemical compound with the CAS number 1909313-16-1 . It has a molecular weight of 297.63 and a molecular formula of C10H11Cl3N2S .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a chloromethyl group and a thiazol-2-ylmethyl group attached .Scientific Research Applications
Antibacterial Applications
- The compound's derivatives demonstrate potential antibacterial activity, suggesting its use in developing new antibacterial agents (Etemadi et al., 2016).
Synthesis and Characterization
- Modifications in the synthesis of related compounds indicate potential for green chemistry applications, highlighting the importance of environmental considerations in chemical synthesis (Gilbile et al., 2017).
- The compound's analogs have been synthesized and characterized, providing insights into non-covalent interactions and quantum chemical calculations (Zhang et al., 2018).
Antiproliferative Activity
- Certain derivatives of the compound show promising anticancer activity against various cancer cell lines, suggesting its role in developing new cancer therapies (Alqahtani & Bayazeed, 2020).
Material Science Applications
- The compound and its derivatives find applications in materials science, such as in the synthesis of polymers with specific photophysical properties (Happ et al., 2011).
Molecular Transformations
- Research into the molecular transformations of the compound's derivatives helps understand complex chemical processes and the formation of new molecular structures (Nedolya et al., 2018).
Crystallography and Structural Analysis
- Studies on crystal structures and molecular interactions of similar compounds provide valuable information for drug design and development (Ma et al., 2018).
Development of Novel Anticancer Agents
- Novel pyridine-thiazole hybrid molecules, related to the compound , show high antiproliferative activity, suggesting their potential as anticancer agents (Ivasechko et al., 2022).
Catalytic Applications
- The compound's derivatives have been explored for their catalytic properties in various chemical reactions, indicating their utility in synthetic chemistry (Nyamato et al., 2014).
Diverse Biological Activities
- Pyridine, thiadiazole, and thiazole derivatives, including those related to the compound, exhibit various biological activities like antimicrobial and anticancer properties (Abouzied et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is an intermediate in the synthesis of drugs like ilaprazole and rabeprazole . These drugs are proton pump inhibitors (PPIs) that primarily target the H+/K+ ATPase enzyme system at the secretory surface of gastric parietal cells. They block the final step of gastric acid production, thereby reducing gastric acidity.
Action Environment
It is known that this compound should be stored under inert gas (nitrogen or argon) at 2-8°c . This suggests that factors such as temperature, light, and oxygen exposure could potentially affect its stability and efficacy.
Properties
IUPAC Name |
4-(chloromethyl)-2-(pyridin-2-ylmethyl)-1,3-thiazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S.2ClH/c11-6-9-7-14-10(13-9)5-8-3-1-2-4-12-8;;/h1-4,7H,5-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVAKCPCBQGZFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC2=NC(=CS2)CCl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
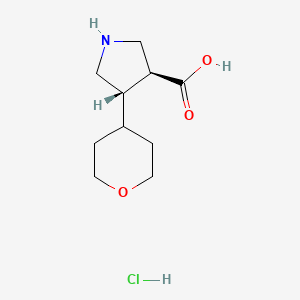
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2436881.png)
![(4-Chlorophenyl)-[3-chloro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2436884.png)

![1-isobutyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2436886.png)
![4-benzoyl-N-[(2-methyl-1-phenylbenzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B2436887.png)
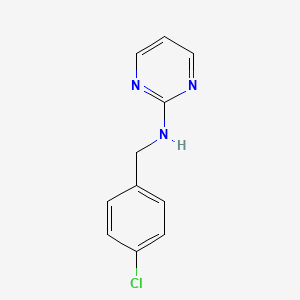
![Ethyl 2-[(2-aminoacetyl)amino]-4-methylpentanoate;hydrochloride](/img/structure/B2436889.png)
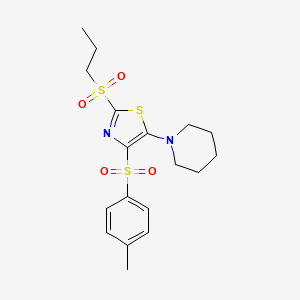
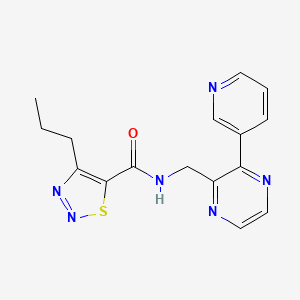
![8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2436897.png)
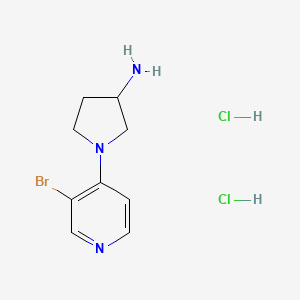
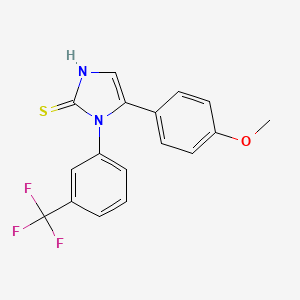
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2436902.png)
